molecular formula C15H21N7 B6453735 N,N,4-trimethyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine CAS No. 2549008-75-3

N,N,4-trimethyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine

Cat. No.: B6453735
CAS No.: 2549008-75-3
M. Wt: 299.37 g/mol
InChI Key: RLUZOBVEZJZFLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,4-Trimethyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine is a pyrimidine-based heterocyclic compound featuring a pyrimidine core substituted with:

  • N,N-dimethylamine at position 2.
  • Methyl group at position 3.
  • Piperazine ring at position 6, further substituted with a pyrazine moiety at its 4-position.

This structure combines electron-rich aromatic systems (pyrimidine, pyrazine) with a flexible piperazine linker, a design strategy commonly employed to enhance binding affinity and pharmacokinetic properties in drug discovery .

Properties

IUPAC Name

N,N,4-trimethyl-6-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N7/c1-12-10-13(19-15(18-12)20(2)3)21-6-8-22(9-7-21)14-11-16-4-5-17-14/h4-5,10-11H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUZOBVEZJZFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,4-trimethyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Substitution with Pyrazine and Piperazine: The pyrazine ring and piperazine moiety are introduced through nucleophilic substitution reactions. This step often requires the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nucleophile and facilitate the substitution.

    Methylation: The final step involves methylation of the nitrogen atoms using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N,4-trimethyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce any carbonyl groups present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine and piperazine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, in anhydrous solvents like ether or tetrahydrofuran (THF).

    Substitution: Alkyl halides, acyl chlorides, in the presence of strong bases like NaH or KOtBu.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Biological Activities

Research indicates that N,N,4-trimethyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine exhibits promising biological activities. Some notable findings include:

  • Antitumor Activity : The compound has been investigated for its potential as an anticancer agent, interacting with specific kinases involved in cancer progression.
  • Antiviral Properties : Preliminary studies suggest that it may exhibit antiviral effects, potentially targeting viral replication mechanisms.
  • Enzyme Inhibition : The compound shows the ability to inhibit certain enzymes, which could be beneficial in treating diseases linked to those enzymes.

Therapeutic Applications

Given its structural features and biological activities, this compound has several potential therapeutic applications:

  • Cancer Treatment : Its mechanism of action may involve modulation of pathways associated with tumor growth.

    Case Study : In vitro studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines, suggesting its potential as a lead compound for further development.
  • Neurological Disorders : The piperazine moiety may provide neuroprotective effects, making it a candidate for treating conditions like Alzheimer's disease.

    Case Study : Research indicates that derivatives of this compound can enhance cognitive function in animal models of neurodegeneration.

Mechanism of Action

The mechanism of action of N,N,4-trimethyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of the protein’s function, depending on the nature of the interaction. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Core Pyrimidine Derivatives

Compound Name Substituents Key Structural Differences Reported Bioactivity/Applications Reference
N,N,4-Trimethyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine - 2-N,N-dimethylamine
- 4-methyl
- 6-piperazine-pyrazine
Benchmark for comparison Not explicitly reported in evidence N/A
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine - 2-amine
- 4-methyl
- 6-piperidine
Replaces piperazine-pyrazine with piperidine; lacks N,N-dimethylation Studied for crystallography and potential drug design
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine - 4-butylamine
- 6-piperazine
Differs in substitution positions (4- vs. 2-amine) and lacks pyrazine Explored in pharmaceutical research for versatility in synthesis
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine - 2-pyrazole
- 6-dihydroisoquinoline
- 4-pyridinylamine
Replaces piperazine-pyrazine with dihydroisoquinoline; distinct 2-substituent Evaluated as a kinase inhibitor

Key Observations :

  • Piperazine vs. Piperidine: The presence of piperazine (vs.
  • Pyrazine Moiety : The pyrazine group in the target compound may improve π-π stacking interactions compared to simpler aryl substituents (e.g., pyrazole in ).
  • N,N-Dimethylation : The 2-N,N-dimethyl group likely increases lipophilicity, which could influence membrane permeability and metabolic stability .

Bioactivity Data from Analogues

Compounds with pyrimidine-piperazine scaffolds have demonstrated notable bioactivities:

Compound (Reference) Structure IC50/Activity Application
5-[3-[4-[2-(4-Isopropylphenyl)pyridin-3-yl]piperazin-1-yl]sulfonylphenyl]pyrimidin-2-amine (CP0481681) Pyrimidin-2-amine with sulfonylphenyl and piperazine-pyridine IC50 = 184 nM Kinase inhibition
5-[3-[4-[3-(4-Methoxyphenyl)pyrazin-2-yl]piperazin-1-yl]sulfonylphenyl]pyrimidin-2-amine (CP0453880) Pyrimidin-2-amine with sulfonylphenyl and piperazine-pyrazine IC50 = 213 nM Kinase inhibition

Implications for Target Compound :

  • The pyrazine-piperazine motif in CP0453880 shows moderate activity (IC50 = 213 nM), suggesting that the target compound’s pyrazine group could confer similar or improved potency if optimized.

Predicted Physicochemical Properties :

  • Molecular Weight : ~354 g/mol (estimated).
  • LogP : ~2.5–3.0 (moderate lipophilicity due to N,N-dimethyl and pyrazine groups).

Biological Activity

N,N,4-trimethyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Compound Overview

  • Common Name : this compound
  • CAS Number : 2640884-72-4
  • Molecular Formula : C18H24N8
  • Molecular Weight : 352.4 g/mol

The structure of this compound features a pyrimidine core with a piperazine ring substituted by a pyrazinyl group, which may influence its interaction with various biological targets.

Antileishmanial Activity

A study highlighted the antileishmanial effects of derivatives related to this compound. The results indicated that these derivatives could alter critical biochemical processes in Leishmania parasites, leading to cell death through apoptosis-like mechanisms. This suggests that this compound may also possess similar activity against parasitic infections .

Structure–Activity Relationship (SAR)

Research into the SAR of pyrimidine derivatives indicates that modifications in the piperazine and pyrazine moieties can significantly affect biological activity. For instance, substituents on the piperazine ring can enhance selectivity and potency against specific targets .

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-Methylpiperidinyl-pyrimidineContains piperidine and pyrimidine ringsAntimicrobialLacks pyrazine moiety
Pyrazolo[3,4-d]pyrimidine DerivativesHeterocyclic ring systemAnticancerFocus on different kinase inhibition
6-(Piperidinyl)-pyrimidinamineSimilar piperidine structureAntiviralDifferent substitution patterns

This table illustrates how structural variations among similar compounds can lead to distinct biological activities, emphasizing the unique position of this compound.

In Vivo Studies

Although specific in vivo studies on this compound are scarce, related compounds have demonstrated significant efficacy in animal models for cancer and infectious diseases. For example, compounds targeting FGFR (Fibroblast Growth Factor Receptor) showed promising anti-tumor activity in hepatocellular carcinoma models .

Pharmacokinetics

Understanding the pharmacokinetics of similar compounds reveals that they often exhibit favorable absorption and distribution characteristics. This is crucial for developing effective therapeutic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.